An In-Depth Technical Guide to the Physical Properties of 4-methoxy-2-methyl-N-phenylaniline
An In-Depth Technical Guide to the Physical Properties of 4-methoxy-2-methyl-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 4-methoxy-2-methyl-N-phenylaniline (CAS No: 41317-15-1), a key intermediate in the synthesis of pharmaceuticals, pressure-sensitive dyes, and other specialty chemicals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of its physical characteristics but also detailed, field-proven methodologies for their determination. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability. All protocols are designed as self-validating systems, and all claims are supported by authoritative references.
Introduction and Significance
4-methoxy-2-methyl-N-phenylaniline, also known as 4-methoxy-2-methyldiphenylamine, is an aromatic amine of significant interest in organic synthesis.[1] Its molecular structure, featuring a substituted aniline ring bonded to a phenyl group, makes it a versatile building block. It serves as a crucial precursor in the development of novel therapeutic agents, particularly in anticancer research where derivatives have shown potential as antimitotic agents that can circumvent common drug resistance mechanisms.[3] Its application extends to the manufacturing of pigments, dyes, and as a research chemical.[1] A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and quality control in these applications.
Core Physical Properties
The fundamental physical characteristics of 4-methoxy-2-methyl-N-phenylaniline are summarized in the table below. These values have been compiled from various authoritative sources and represent the most current and reliable data available.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₅NO | [1][2][4] |
| Molecular Weight | 213.27 g/mol | [1][4] |
| Appearance | White Solid | [1] |
| Melting Point | 80-83 °C | [1][2] |
| Boiling Point | 171 °C at 4 mmHg | [2] |
| Density | 1.089 g/cm³ (predicted) | [2] |
| Refractive Index | 1.601 (predicted) | [1][2] |
| Solubility | Data not widely available, expected to be soluble in organic solvents and insoluble in water. | |
| CAS Number | 41317-15-1 | [1][2][4] |
Experimental Protocols for Physical Property Determination
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of 4-methoxy-2-methyl-N-phenylaniline. The rationale behind each procedural step is explained to provide a deeper understanding of the experimental design.
Melting Point Determination
The melting point is a critical indicator of purity for a solid compound.[5][6] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.[6]
Methodology: Capillary Method using a Digital Melting Point Apparatus
-
Sample Preparation: Ensure the 4-methoxy-2-methyl-N-phenylaniline sample is completely dry and finely powdered.[5] This maximizes heat transfer and reproducibility.[5]
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more precise measurements.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate (approximately 1-2°C per minute).
-
Observation and Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[7]
Diagram: Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Boiling Point Determination at Reduced Pressure
Given that 4-methoxy-2-methyl-N-phenylaniline is a solid at room temperature with a relatively high boiling point, determination at atmospheric pressure may lead to decomposition. Therefore, measurement under reduced pressure is the preferred method.[8]
Methodology: Micro-Boiling Point Determination (Thiele Tube Method)
-
Apparatus Setup: Attach a small test tube containing 0.5-1 mL of the molten 4-methoxy-2-methyl-N-phenylaniline to a thermometer using a rubber band. The bulb of the thermometer should be level with the sample.
-
Capillary Inversion: Place a melting point capillary tube, sealed at one end, into the sample with the open end down.
-
Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the rubber band is above the liquid level. Heat the side arm of the Thiele tube gently with a microburner.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a steady stream of bubbles is observed, then remove the heat.
-
Boiling Point Recording: The liquid will begin to cool and the rate of bubbling will slow down. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.
-
Pressure Correction: Record the ambient pressure and use a nomograph to correct the observed boiling point to a standard pressure if required.
Diagram: Boiling Point at Reduced Pressure Logic
Caption: Logic of Micro-Boiling Point Determination.
Solubility Profile Determination
A qualitative solubility assessment is crucial for selecting appropriate solvents for reactions, purification, and formulation.
Methodology: Systematic Solubility Testing
-
Sample Preparation: Place approximately 25 mg of 4-methoxy-2-methyl-N-phenylaniline into separate small test tubes.
-
Solvent Addition: To each test tube, add 0.75 mL of a different solvent in portions, shaking vigorously after each addition.[4][9]
-
Solvents to Test:
-
Water (H₂O)
-
5% Sodium Hydroxide (NaOH)
-
5% Sodium Bicarbonate (NaHCO₃)
-
5% Hydrochloric Acid (HCl)
-
Ethanol
-
Acetone
-
Toluene
-
Diethyl Ether
-
-
Observation: Record whether the compound is soluble (forms a homogeneous solution), partially soluble, or insoluble. For acidic or basic solutions, observe any reaction (e.g., effervescence) or color change.
Expected Outcome: 4-methoxy-2-methyl-N-phenylaniline, being a largely nonpolar aromatic amine, is expected to be insoluble in water and aqueous bicarbonate. It should be soluble in 5% HCl due to the formation of the water-soluble ammonium salt. It is also anticipated to be soluble in common organic solvents like ethanol, acetone, toluene, and diethyl ether.
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of the identity of 4-methoxy-2-methyl-N-phenylaniline.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methoxy group protons, a singlet for the methyl group protons, and a broad singlet for the N-H proton. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display unique signals for each carbon atom in the molecule, providing further confirmation of the carbon skeleton.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum should exhibit characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy group.[10] The N-H stretching for secondary aromatic amines typically appears in the region of 3350-3450 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.[11] Aromatic amines typically show an intense molecular ion peak.[12] Fragmentation patterns, such as the loss of a methyl group, can provide additional structural information.[11]
Safety and Handling
Aromatic amines, as a class of compounds, should be handled with care due to their potential toxicity.[2][3][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15] Work in a well-ventilated area or a fume hood.
-
Storage: Store 4-methoxy-2-methyl-N-phenylaniline in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.[1]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This technical guide has provided a detailed overview of the physical properties of 4-methoxy-2-methyl-N-phenylaniline, along with robust experimental protocols for their determination. By understanding and applying these methodologies, researchers, scientists, and drug development professionals can ensure the quality, consistency, and safe handling of this important chemical intermediate in their work.
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(Image generated for illustrative purposes)


